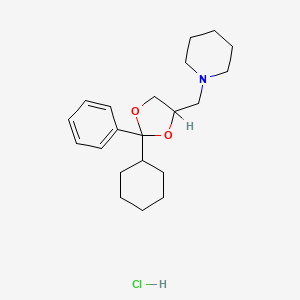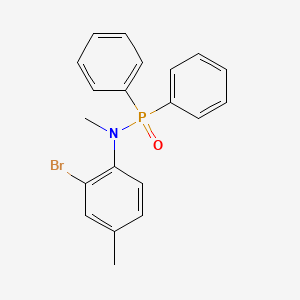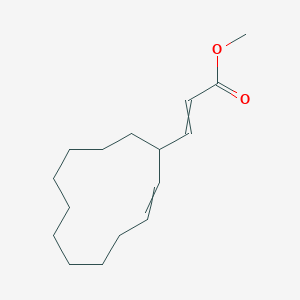
3,5-Diacetamido-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diacetamido-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two acetamido groups at the 3 and 5 positions of the benzene ring and a methyl group attached to the nitrogen atom of the amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diacetamido-N-methylbenzamide can be achieved through a multi-step process involving the following key steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form 3,5-dinitrobenzene. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Reduction of Nitro Groups: The nitro groups in 3,5-dinitrobenzene are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 3,5-diaminobenzene.
Acetylation of Amino Groups: The amino groups in 3,5-diaminobenzene are acetylated using acetic anhydride to form 3,5-diacetamidobenzene.
Formation of N-Methylbenzamide: Finally, the acetamido groups are converted to the corresponding N-methylbenzamide by reacting with methylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Diacetamido-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The acetamido groups can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
3,5-Diacetamido-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a model compound in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-Diacetamido-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido groups facilitate binding to active sites of enzymes, leading to inhibition or modulation of their activity. The methyl group on the amide nitrogen enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and exert its effects at the cellular level.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Methylbenzamide: Similar structure but lacks the acetamido groups.
3,5-Diaminobenzamide: Contains amino groups instead of acetamido groups.
Uniqueness
3,5-Diacetamido-N-methylbenzamide is unique due to the presence of both acetamido and N-methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64621-86-9 |
|---|---|
Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
3,5-diacetamido-N-methylbenzamide |
InChI |
InChI=1S/C12H15N3O3/c1-7(16)14-10-4-9(12(18)13-3)5-11(6-10)15-8(2)17/h4-6H,1-3H3,(H,13,18)(H,14,16)(H,15,17) |
InChI Key |
XSYOKRQNVDUCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)NC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
![2-[(Phenylphosphanyl)methyl]pyrrolidine](/img/structure/B14484605.png)





![5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14484643.png)

